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molecular formula C6H7BrN2OS B189686 N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 21478-95-5

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B189686
M. Wt: 235.1 g/mol
InChI Key: VGOJXJXWXAIOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129541B2

Procedure details

N-(4-Methyl-thiazol-2-yl)-acetamide (Example 17a) (4.0 g, 25.6 mmol) is dissolved in glacial acetic acid (100 ml) at room temperature. This solution is then treated portionwise with N-bromosuccinimide (4.6 g, 25.6 mmol). After 48 hours the reaction mixture is poured into water (1000 ml) and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (200 ml), brine (200 ml), dried over MgSO4, filtered and concentrated in vacuo. The residue is dissolved in toluene (100 ml) followed by the removal of the solvent in vacuo. This is repeated twice more and the resulting solid is dried in vacuo at 40° C. to give N-(5-bromo-4-methyl-thiazol-2-yl)-acetamide.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:7][C:8](=[O:10])[CH3:9])[S:5][CH:6]=1.[Br:11]N1C(=O)CCC1=O.O>C(O)(=O)C>[Br:11][C:6]1[S:5][C:4]([NH:7][C:8](=[O:10])[CH3:9])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC=1N=C(SC1)NC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (200 ml), brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
followed by the removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid is dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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